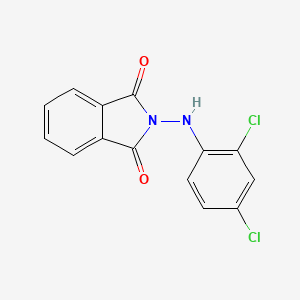

2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-(2,4-dichloroanilino)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-8-5-6-12(11(16)7-8)17-18-13(19)9-3-1-2-4-10(9)14(18)20/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGGDKGWFBJEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione chemical structure properties

An In-Depth Technical Guide to 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione

Introduction: The Isoindole-1,3-dione Scaffold in Modern Drug Discovery

The 1H-isoindole-1,3(2H)-dione, commonly known as the phthalimide scaffold, represents a cornerstone in medicinal chemistry. Its rigid, planar structure and synthetic accessibility make it a "privileged scaffold"—a molecular framework that can bind to diverse biological targets.[1] Historically recognized through the tragic story of thalidomide, modern research has repurposed and re-engineered this core structure to develop highly effective and safe therapeutics, including immunomodulators like lenalidomide and pomalidomide.[1] The versatility of the imide nitrogen allows for the introduction of a vast array of substituents, enabling fine-tuning of a molecule's physicochemical properties and biological activity. Phthalimide derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor activities.[2][3]

This technical guide focuses on a specific derivative, 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione . By introducing a 2,4-dichloroanilino moiety, the molecule's properties are significantly altered, particularly its lipophilicity and electronic profile, suggesting potential for unique interactions with biological targets. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis protocol, characterization methods, and an exploration of its potential biological significance.

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental to any research and development effort. These parameters influence solubility, membrane permeability, metabolic stability, and formulation. The key properties of 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione | --- |

| Synonyms | N-(2,4-dichloroanilino)phthalimide | [4] |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | (Calculated) |

| Molecular Weight | 323.14 g/mol | (Calculated) |

| Appearance | Expected to be a crystalline solid | General observation for similar compounds |

| Melting Point | Not explicitly reported; requires experimental determination. | --- |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and sparingly soluble in water. | Inferred from structure |

Synthesis and Characterization

The synthesis of N-substituted phthalimides is a well-established area of organic chemistry. The most direct and efficient method for preparing 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione involves the condensation of phthalic anhydride with 2,4-dichlorophenylhydrazine.

Synthetic Workflow

The reaction proceeds via a two-step, one-pot mechanism. First, the nucleophilic amino group of the hydrazine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Second, upon heating, an intramolecular cyclization occurs with the elimination of a water molecule to form the stable five-membered imide ring. Glacial acetic acid is an excellent solvent for this reaction as it facilitates both the initial reaction and the subsequent dehydration.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-anilinophthalimides.[4][5]

-

Reaction Setup : To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (10 mmol, 1.48 g).

-

Addition of Reagents : Add 50 mL of glacial acetic acid to the flask and stir to dissolve the anhydride. To this solution, add 2,4-dichlorophenylhydrazine (10 mmol, 1.77 g) portion-wise.

-

Reaction Conditions : Heat the resulting mixture to reflux (approximately 118 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).

-

Workup and Isolation : After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Pour the cooled mixture into 150 mL of ice-cold water with stirring.

-

Purification : Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crude product thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

-

Drying : Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product should be a pale yellow or off-white crystalline solid.

Structural Characterization

Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard for this purpose:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum should display characteristic peaks for the imide functional group. Expect to see two strong carbonyl (C=O) stretching bands around 1775 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show distinct signals for the aromatic protons. The four protons on the phthalimide ring will appear as a complex multiplet in the downfield region (approx. 7.8-8.0 ppm). The three protons on the dichloroanilino ring will appear as distinct signals, likely a doublet, a doublet of doublets, and another doublet, in the aromatic region (approx. 7.0-7.6 ppm). A broad singlet for the N-H proton may also be observed.

-

¹³C NMR : The spectrum will show characteristic signals for the two imide carbonyl carbons (approx. 167 ppm). Signals for the aromatic carbons will also be present in the 120-140 ppm range.

-

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 324.14, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Potential Biological Activity and Applications in Drug Development

While specific biological data for 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione is not extensively published, the activities of structurally related analogs provide a strong basis for predicting its potential therapeutic applications. The isoindole-1,3-dione scaffold is a known pharmacophore for enzymes such as cyclooxygenases (COX) and cholinesterases (AChE and BuChE).[3][6]

Hypothesized Mechanism of Action: Enzyme Inhibition

Many small molecule drugs exert their effects by inhibiting specific enzymes. The planar aromatic structure of the title compound, combined with the lipophilic dichloroanilino group, makes it a candidate for binding within the active sites of various enzymes. For instance, studies on similar N-substituted phthalimides have shown inhibitory activity against COX-1 and COX-2, which are key enzymes in the inflammatory pathway.[3] The dichloro substitution could enhance hydrophobic interactions within the active site, potentially increasing potency or altering selectivity.

Drug Discovery and Development Workflow

The journey from a synthesized compound to a potential drug candidate follows a structured pipeline. 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione can be considered a lead compound for further optimization.

Conclusion and Future Directions

2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione is a synthetically accessible compound built upon the versatile and biologically significant phthalimide scaffold. Its structure suggests a strong potential for biological activity, particularly as an enzyme inhibitor in areas like inflammation or neurodegenerative disease. This guide provides the foundational knowledge required for its synthesis and characterization, setting the stage for further investigation.

Future research should focus on experimentally validating the proposed synthesis, thoroughly characterizing the compound, and screening it against a panel of biologically relevant targets. Positive hits would warrant the initiation of a medicinal chemistry program to explore structure-activity relationships, aiming to optimize potency, selectivity, and drug-like properties.

References

- ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Google Patents. (n.d.). EP0241863A2 - Improved method for synthesizing N-aminophthalimide.

- Google Patents. (n.d.). US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine.

- Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines.

- Organic Syntheses. (n.d.). Phthalic anhydride.

- PMC. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

- Semantic Scholar. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vit.

- Wikipedia. (n.d.). Phthalic anhydride.

- ResearchGate. (n.d.). Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines | Request PDF.

- PMC. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations.

- MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization.

- Echemi. (n.d.). 2-(4-Chlorophenyl)-1H-isoindole-1,3(2H)-dione.

- MedchemExpress.com. (n.d.). 2-4-oxopentyl-1h-isoindole-1-3-2h-dione-d5.

- ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives.

- MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

- ResearchGate. (n.d.). (PDF) One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N.

- SpectraBase. (n.d.). 1H-isoindole-1,3(2H)-dione, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-2-oxoethyl]- - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1 H NMR.

- PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-.

- MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

- PMC. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

- Chemical Communications (RSC Publishing). (n.d.). Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis.

- ResearchGate. (2024). Synthesis of N-formamides via oxidative carbonylation of amines with paraformaldehyde over a CoNC catalyst.

Sources

- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 2. acgpubs.org [acgpubs.org]

- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]

- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of N-Amino Phthalimide Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Abstract

The phthalimide scaffold, a privileged structural motif in medicinal chemistry, has given rise to a plethora of derivatives with a broad spectrum of biological activities. Among these, N-amino phthalimide derivatives have emerged as a particularly versatile class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of N-amino phthalimide derivatives. We will delve into their significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action and highlighting key experimental methodologies for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this fascinating class of molecules.

Introduction: The Enduring Legacy of the Phthalimide Scaffold

The journey of phthalimide derivatives in medicine is a compelling narrative of serendipity, tragedy, and scientific redemption. Initially introduced as a sedative, thalidomide's devastating teratogenic effects led to its withdrawal. However, subsequent research unveiled its potent immunomodulatory and anti-inflammatory properties, leading to its repurposing for treating conditions like erythema nodosum leprosum and multiple myeloma.[1][2][3] This revival of interest in the phthalimide core has spurred the development of a new generation of derivatives with improved safety profiles and diverse therapeutic applications.[4][5] The fundamental phthalimide structure, characterized by an isoindoline-1,3-dione moiety, serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties.[1][6] The introduction of an amino group at the nitrogen atom of the phthalimide ring, to form N-amino phthalimides, further expands the chemical space and biological activities of these compounds.[7][8]

Synthetic Strategies for N-Amino Phthalimide Derivatives

The synthesis of N-amino phthalimide derivatives is a critical first step in their biological evaluation. A common and efficient method involves the reaction of phthalic anhydride or its substituted analogues with hydrazine.[7][9][10]

General Synthesis of N-Aminophthalimide

A widely employed laboratory-scale synthesis involves the reaction of phthalimide with hydrazine hydrate in an alcoholic solvent at low temperatures.[7][9]

Experimental Protocol: Synthesis of N-Aminophthalimide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phthalimide (1 equivalent) in ethanol.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 5°C.

-

Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours.

-

Precipitation: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation: Collect the white precipitate of N-aminophthalimide by vacuum filtration, wash with cold water, and dry under vacuum.

-

Characterization: Confirm the structure and purity of the product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.[7]

Synthesis of N-Amino Phthalimide Derivatives

The N-amino group of N-aminophthalimide serves as a versatile handle for further chemical modifications, most commonly through the formation of Schiff bases (imines) by condensation with various aldehydes.[11][12][13]

Experimental Protocol: Synthesis of N-Amino Phthalimide Schiff Bases

-

Dissolution: Dissolve N-aminophthalimide (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Catalysis: Add a catalytic amount of a suitable acid, such as glacial acetic acid or a few drops of concentrated sulfuric acid.

-

Reaction: Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

-

Characterization: Characterize the final product by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.[12]

Caption: General synthetic route for N-amino phthalimide derivatives.

Anticancer Activity: A Promising Frontier

The quest for novel anticancer agents has identified N-amino phthalimide derivatives as a promising class of compounds.[12][14] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in cancer progression.

Mechanism of Action

Several studies have demonstrated that N-amino phthalimide derivatives can exert their anticancer effects through various mechanisms:

-

DNA Intercalation: Some naphthalimide derivatives, structurally related to phthalimides, have been shown to intercalate into DNA, disrupting DNA replication and transcription and ultimately leading to cancer cell death.[15][16]

-

Enzyme Inhibition: N-amino phthalimide derivatives have been identified as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases and TGF-β pathway kinases.[14][17] For instance, certain derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[17]

-

Induction of Apoptosis: Many N-amino phthalimide derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G0/G1 or G2/M), preventing cancer cells from dividing and proliferating.[17]

Caption: Key anticancer mechanisms of N-amino phthalimide derivatives.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of N-amino phthalimide derivatives. Research has shown that the nature and position of substituents on the aromatic ring of the aldehyde moiety in Schiff base derivatives significantly influence their biological activity.[12][15] For example, the presence of electron-withdrawing groups, such as halogens, or electron-donating groups, like hydroxyl or methoxy groups, at specific positions can enhance the anticancer activity against various cancer cell lines.[12]

| Compound ID | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| H6 | 4-Cl | Colon & Breast | Not specified | [12] |

| H7 | 4-OH | Colon | Not specified | [12] |

| 32 | (Structure in source) | Various | 0.065 (EGFR-TK) | [17] |

Table 1: Examples of N-Amino Phthalimide Derivatives with Anticancer Activity.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. N-amino phthalimide derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[7][18][19][20][21]

Spectrum of Activity

N-amino phthalimide derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[18][19][21] They have also exhibited antifungal activity against species such as Candida albicans and Aspergillus niger.[18][19][20]

Proposed Mechanisms of Action

The exact mechanisms of antimicrobial action are still under investigation, but several possibilities have been proposed:

-

Inhibition of Essential Enzymes: These compounds may inhibit enzymes that are vital for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membranes: The lipophilic nature of the phthalimide core may facilitate the insertion of these molecules into the microbial cell membrane, leading to its disruption and cell death.[22]

-

Interference with Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilutions: Prepare a series of twofold dilutions of the N-amino phthalimide derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phthalimide derivatives, most notably thalidomide and its analogues, are well-known for their anti-inflammatory properties.[1][4][5][23] N-amino phthalimide derivatives have also emerged as potent anti-inflammatory agents.[22][24]

Inhibition of Pro-inflammatory Cytokines

A key mechanism of the anti-inflammatory action of phthalimide derivatives is the inhibition of the production of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α).[23][24] Overproduction of TNF-α is implicated in the pathogenesis of numerous inflammatory diseases.

Cyclooxygenase (COX) Enzyme Inhibition

Some N-amino phthalimide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway responsible for the production of prostaglandins.[2][3][22] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Neuroprotective Activity: A Potential Role in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. There is a growing interest in the potential of N-amino phthalimide derivatives as neuroprotective agents.[25][26]

Cholinesterase Inhibition

One of the key therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several N-amino phthalimide derivatives have been identified as potent inhibitors of these enzymes.[25][26]

Antioxidant Activity

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some N-amino phthalimide derivatives possess antioxidant properties, enabling them to scavenge free radicals and protect neurons from oxidative damage.[25]

| Compound ID | Target | IC₅₀ (µM) | Reference |

| 1 | AChE | 10 | [25] |

| 3 | BChE | 11 | [25] |

| 3f | MAO-B | 0.09 | [26] |

Table 2: Examples of N-Amino Phthalimide Derivatives with Neuroprotective Activity.

Conclusion and Future Perspectives

N-amino phthalimide derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore their potential for the development of novel therapeutics for a wide range of diseases. The ease of their synthesis and the amenability of the phthalimide scaffold to chemical modification provide a robust platform for the design and optimization of future drug candidates.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to identify lead compounds with favorable drug-like properties.

-

In Vivo Efficacy Studies: Promising candidates identified through in vitro screening must be evaluated in relevant animal models of disease to establish their therapeutic efficacy and safety.

The continued exploration of the chemical space around the N-amino phthalimide scaffold, guided by a combination of synthetic chemistry, biological evaluation, and computational modeling, holds great promise for the discovery of the next generation of innovative medicines.

References

-

Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

General synthesis route for N-aminophthalimide derivatives. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Phthalimides as anti-inflammatory agents - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and antimicrobial activity of α N-Phthilimido and acetimido derivatives from amino acids and anhydrides. - CABI Digital Library. (n.d.). Retrieved February 24, 2026, from [Link]

-

An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (n.d.). Retrieved February 24, 2026, from [Link]

-

Phthalimides: Biological Profile and Recent Advancements - RJPT. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. (2023, December 24). The Pharmaceutical and Chemical Journal. Retrieved February 24, 2026, from [Link]

-

Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities Guilherme F. S. Fernandes1, #, *, - UCL Discovery. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives - Der Pharma Chemica. (n.d.). Retrieved February 24, 2026, from [Link]

-

The synthesis of new aminophthalimide derivatives - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

- Improved method for synthesizing N-aminophthalimide - Google Patents. (n.d.).

-

Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES - JETIR.org. (n.d.). Retrieved February 24, 2026, from [Link]

-

Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - MDPI. (2015, September 14). Retrieved February 24, 2026, from [Link]

-

Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer's Disease - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and antimicrobial activity of α N-Phthilimido and acetimido derivatives from amino acids and Anhydrides - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Structure activity relationship (SAR) of phthalimide derivatives. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Structure–Activity Relationship Study of N-Hydroxyphtalimide Derivatives for the Detection of Amines during Fmoc-Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (2023, January 19). Retrieved February 24, 2026, from [Link]

-

Phthalimides as anti-inflammatory agents - PubMed - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis, Anti-inflammatory, and Neuroprotective Activity of N-Substituted Phthalimide Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - MDPI. (2021, May 13). Retrieved February 24, 2026, from [Link]

-

Research Article Synthesis of Phthalimide Imine Derivatives as a Potential Anticancer Agent - Semantic Scholar. (2020, August 17). Retrieved February 24, 2026, from [Link]

-

Reaction mechanism for N-aminophthalimide derivatives synthesis. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production - MDPI. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors | ACS Omega. (n.d.). Retrieved February 24, 2026, from [Link]

- Method for synthesizing N-aminophthalimide - Google Patents. (n.d.).

-

Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition - ACS Publications. (2018, August 20). Retrieved February 24, 2026, from [Link]

-

Phthalimides as anti-inflammatory agents - Florida Gulf Coast University. (n.d.). Retrieved February 24, 2026, from [Link]

-

Structure-Activity Relationship Study of N-Hydroxyphtalimide Derivatives for the Detection of Amines during Fmoc-Solid-Phase Peptide Synthesis - PubMed. (2023, February 3). Retrieved February 24, 2026, from [Link]

-

New phthalimide-based derivatives as EGFR-TK inhibitors: Synthesis, biological evaluation, and molecular modeling study - PubMed. (2022, October 15). Retrieved February 24, 2026, from [Link]

-

Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics - MDPI. (n.d.). Retrieved February 24, 2026, from [Link]

-

An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bentham Science Publisher. (2023, November 16). Retrieved February 24, 2026, from [Link]

-

Recent Advances and Future Prospects of Phthalimide Derivatives - Journal of Applied Pharmaceutical Science. (2016, March 10). Retrieved February 24, 2026, from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarscommons.fgcu.edu]

- 6. japsonline.com [japsonline.com]

- 7. jetir.org [jetir.org]

- 8. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study | MDPI [mdpi.com]

- 9. EP0241863A2 - Improved method for synthesizing N-aminophthalimide - Google Patents [patents.google.com]

- 10. US4720553A - Method for synthesizing N-aminophthalimide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 16. eurekaselect.com [eurekaselect.com]

- 17. New phthalimide-based derivatives as EGFR-TK inhibitors: Synthesis, biological evaluation, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. mdpi.com [mdpi.com]

- 23. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Structural Elucidation and Synthetic Utility of N-(2,4-dichloroanilino)phthalimide

[1][2]

Introduction and Nomenclature Analysis

The compound N-(2,4-dichloroanilino)phthalimide represents a specialized scaffold in organic synthesis, primarily serving as a stable precursor for substituted hydrazines or as an intermediate in the construction of nitrogen-rich heterocycles (e.g., pyrazoles, indazoles).[1][2]

Precise nomenclature is critical here because the term "anilino" implies a specific N–N linkage (

IUPAC Name Derivation

To derive the systematic International Union of Pure and Applied Chemistry (IUPAC) name, we must deconstruct the molecule into its parent ring system and its substituents.[2]

-

Parent Structure: The core bicyclic system is isoindole-1,3(2H)-dione (commonly known as phthalimide).[1][2][3]

-

Principal Functional Group: The nitrogen atom of the phthalimide ring is at position 2.[2]

-

Substituent: The group attached to the phthalimide nitrogen is an amino group (

), which is itself substituted.[1][2] -

Secondary Substituent: The amino group bears a 2,4-dichlorophenyl moiety.[1][2]

-

Linkage: The "anilino" term signifies a phenylamino group (

) attached to the parent nitrogen.[1][2]

Final IUPAC Name: 2-[(2,4-dichlorophenyl)amino]isoindole-1,3(2H)-dione [1][2]

Structural Disambiguation

It is vital to distinguish this compound from its structural isomer,

| Feature | N-(2,4-dichloroanilino)phthalimide | N-(2,4-dichlorophenyl)phthalimide |

| IUPAC Name | 2-[(2,4-dichlorophenyl)amino]isoindole-1,3-dione | 2-(2,4-dichlorophenyl)isoindole-1,3-dione |

| Bond Type | N–N Bond (Hydrazine derivative) | N–C Bond (Aniline derivative) |

| Reactivity | Cleavable to release hydrazine | Stable amide-like bond |

| Common Use | Hydrazine protection / Gabriel synthesis | Amine protection |

Nomenclature Logic Visualization

Figure 1: Hierarchical decomposition of the trivial name to the systematic IUPAC designation.

Synthetic Methodology

The synthesis of N-(2,4-dichloroanilino)phthalimide follows the principles of the Gabriel Synthesis , specifically adapted for hydrazine derivatives.[1][2] The most robust protocol involves the condensation of phthalic anhydride with 2,4-dichlorophenylhydrazine.[1][2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the terminal hydrazine nitrogen (which is more nucleophilic than the internal nitrogen due to the alpha-effect and lack of steric hindrance from the dichlorophenyl ring) on the carbonyl carbon of phthalic anhydride.[1][2] This forms an intermediate amic acid, which undergoes cyclodehydration to close the imide ring.[1][2]

Experimental Protocol (Standardized)

Reagents:

-

Sodium Acetate (1.1 equiv, if using hydrochloride salt)[1][2]

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)[1][2][4]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of phthalic anhydride in 20 mL of glacial acetic acid.

-

Addition: Add 10 mmol of 2,4-dichlorophenylhydrazine (free base or HCl salt buffered with NaOAc).

-

Reflux: Heat the mixture to reflux (

for AcOH) for 2–4 hours. Monitor reaction progress via TLC (SiO-

Checkpoint: The formation of the product is often accompanied by the precipitation of a solid upon cooling.[2]

-

-

Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water to maximize precipitation.

-

Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold water (

mL) to remove residual acid and unreacted hydrazine.[1][2] -

Purification: Recrystallize from hot ethanol or an ethanol/water mixture to obtain the target compound as crystalline needles.

Synthetic Workflow Diagram

Figure 2: Synthetic pathway via condensation cyclization.[1][2]

Analytical Characterization

To validate the synthesis, the following spectral characteristics are expected. The key differentiator from the N-alkyl isomer is the N-H stretch (if the hydrazine were not fully substituted) or specific shift patterns in NMR.[1][2]

| Technique | Expected Signal / Feature | Interpretation |

| FT-IR | 1720 & 1780 cm | Characteristic symmetric and asymmetric stretching of the cyclic imide carbonyls.[1][2] |

| FT-IR | ~3200–3300 cm | N-H stretch (secondary amine linkage between the ring and the phenyl group).[1][2] |

| Phthalimide aromatic protons (AA'BB' system).[1][2] | ||

| 2,4-Dichlorophenyl aromatic protons. | ||

| Exchangeable N-H proton (singlet, typically downfield).[1][2] | ||

| MS (ESI) | [M+H] | Molecular ion peak corresponding to the calculated mass.[1][2] |

Applications in Drug Discovery[1][2]

The utility of 2-[(2,4-dichlorophenyl)amino]isoindole-1,3-dione extends beyond its structure; it acts as a "masked" hydrazine.[1][2]

The Ing-Manske Procedure (Hydrazine Release)

In drug development, aryl hydrazines are often unstable or toxic.[1][2] The phthalimide moiety serves as a protecting group.[2][5] The free hydrazine can be liberated under mild conditions using methylhydrazine or hydrazine hydrate (Ing-Manske procedure), or via acid hydrolysis.[1][2]

This is particularly relevant in the synthesis of Pyrazoles , a pharmacophore found in blockbuster drugs (e.g., Celecoxib).[1][2] The 2,4-dichlorophenylhydrazine moiety is a specific key intermediate for various agrochemicals and antifungal agents.

Handling Advantages

-

Crystallinity: Converts oily or unstable aryl hydrazines into stable, crystalline solids.[1][2]

-

Purification: Allows for easy purification via recrystallization rather than distillation of toxic hydrazines.[1][2]

-

Regioselectivity: The steric bulk of the phthalimide group can direct subsequent electrophilic substitutions on the aryl ring if further derivatization is required before deprotection.[1][2]

References

-

IUPAC Nomenclature of Organic Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1][2] [1]

-

Gabriel Synthesis of Amines/Hydrazines. (n.d.).[1][2] Phthalimides - Organic Chemistry Portal. Retrieved October 26, 2023.[1]

-

Synthesis of N-aminophthalimide Derivatives. (1987). Improved method for synthesizing N-aminophthalimide. Patent EP0241863A2.[1][2]

-

PubChem Compound Summary. (2023). N-anilinophthalimide (Structure verification). National Center for Biotechnology Information.[1] [1]

Sources

- 1. Phthalimide [webbook.nist.gov]

- 2. N-Bromophthalimide | C8H4BrNO2 | CID 75542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phthalimides [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,4-dichloroanilino)isoindole-1,3-dione

Case Reference: #ISO-CL-24DC Subject: Optimization of Flash Column Chromatography for N-Anilinophthalimide Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

User Query: "I am struggling to purify 2-(2,4-dichloroanilino)isoindole-1,3-dione. I see streaking on the column and poor separation from the starting material."

Scientist Analysis:

The target compound is an

-

The Phthalimide Core: Moderately polar, non-ionizable (neutral) under standard conditions, but susceptible to ring-opening (hydrolysis) in strong bases.

-

The 2,4-Dichloroanilino Tail: Lipophilic due to the halogenated aromatic ring, but the -NH- linker introduces hydrogen bond donor capability.

Core Challenge: The synthesis typically involves the condensation of

Standard Operating Procedure (SOP)

The following protocol is validated for phthalimide derivatives with solubility limitations in non-polar solvents.

Phase A: Sample Preparation (Crucial Step)

Direct liquid injection is NOT recommended due to poor solubility in Hexane/Heptane.

-

Workup Pre-treatment: Before chromatography, wash your crude reaction mixture (dissolved in EtOAc or DCM) with 1M HCl (aq) .

-

Reasoning: The target phthalimide is neutral and stable to dilute acid. The impurity (2,4-dichlorophenylhydrazine/aniline) is basic. The acid wash converts the impurity into a water-soluble salt, removing >90% of it before the column.

-

-

Dry Loading (Solid Load):

-

Dissolve the crude solid in a minimal amount of Dichloromethane (DCM) or Acetone .

-

Add silica gel (ratio 1:2 mass of crude to silica) or Celite 545.

-

Evaporate the solvent under vacuum until a free-flowing powder remains.

-

Why: This eliminates solvent mismatch effects that cause band broadening.

-

Phase B: Mobile Phase & Gradient

-

Stationary Phase: Spherical Silica Gel (20–40 µm).

-

Mobile Phase A:

-Hexane (or Heptane).[1] -

Mobile Phase B: Ethyl Acetate (EtOAc).[1]

| Step | % Mobile Phase B | Column Volumes (CV) | Purpose |

| Equilibration | 5% | 3 CV | Wet the column; prevent heat of adsorption. |

| Isocratic Hold | 5% | 2 CV | Elute highly non-polar impurities (e.g., dichlorobenzene). |

| Gradient | 5% | 15 CV | Elute the target compound (typically elutes ~25-30% B). |

| Flush | 100% | 3 CV | Remove polar debris. |

Troubleshooting Guide (FAQ)

Q1: My compound is streaking (tailing) significantly. Should I add Triethylamine (TEA)?

Recommendation: NO.

-

Scientific Rationale: While TEA suppresses silanol interactions for amines, phthalimide rings are electrophilic . In the presence of a base (TEA) and trace water, the imide ring can undergo hydrolysis (ring-opening) to form the corresponding phthalamic acid.

-

Solution:

-

Perform the Acid Wash (Phase A) described above.

-

If streaking persists, switch the solvent system to Dichloromethane (DCM) / Methanol (0–5% MeOH). DCM solubilizes the compound better, reducing "precipitation-redissolution" streaking.

-

Q2: The product precipitates inside the column (high backpressure/band splitting).

Cause: The compound has low solubility in Hexane. As the band travels, it hits the hexane-rich mobile phase and crashes out. Solution:

-

Switch to "High-Solubility" System: Use Toluene / Ethyl Acetate .

-

Toluene is a stronger solvent than Hexane for aromatic imides but maintains similar selectivity.

-

Start Gradient: 0% EtOAc in Toluene

30% EtOAc in Toluene.

-

Q3: I see two spots very close together on TLC. How do I separate them?

Analysis: This is likely the target vs. a mono-chlorinated byproduct or a regioisomer. Optimization Strategy:

-

Flatten the Gradient: Instead of 5%

40%, run an isocratic column at the %B where the Rf is 0.25 (e.g., Isocratic 20% EtOAc). -

Change Selectivity: Switch Mobile Phase B from EtOAc to MTBE (Methyl tert-butyl ether) . MTBE interacts differently with the amide hydrogen, often resolving steric isomers better than EtOAc.

Data & Solubility Profile

Use this table to select your loading solvent and mobile phase modifier.

| Solvent | Solubility of Phthalimide Derivatives | Role in Purification |

| DCM | High | Ideal for dissolving crude for loading. |

| Acetone | Very High | Good for loading, but too strong for elution (elutes everything at solvent front). |

| Ethyl Acetate | Moderate | Standard Mobile Phase B. |

| Toluene | Low-Moderate | Alternative Mobile Phase A (prevents precipitation). |

| Hexane | Negligible | Standard Mobile Phase A (Weak solvent). |

| Water | Insoluble | Used in workup (immiscible wash). |

Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the correct loading and elution strategy based on crude purity and solubility.

Figure 2: Impurity Removal Mechanism

Caption: Chemical logic for the acid-wash step. The basic hydrazine impurity is ionized and removed, while the neutral phthalimide remains in the organic phase.

References

-

BenchChem Technical Support. Solubility determination and modelling for phthalimide in mixed solvents. BenchChem.[2] Retrieved from

-

MDPI. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction. Molecules 2021.[3] Retrieved from

-

ResearchGate. How to remove aniline from reaction mixture. ResearchGate Community Forum. Retrieved from

-

Organic Syntheses. Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application. Org.[4] Synth. 2016, 93, 413-421.[4] Retrieved from

Sources

Dealing with sublimation of phthalic anhydride during high-temperature reflux

Welcome to the technical support center for handling phthalic anhydride in high-temperature applications. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sublimation during high-temperature reflux reactions. Here, we provide in-depth troubleshooting advice, preventative best practices, and the scientific principles behind our recommendations.

Understanding the Challenge: The Science of Phthalic Anhydride Sublimation

Phthalic anhydride is a white crystalline solid with a unique set of physical properties that make it prone to sublimation.[1][2][3] Sublimation is the direct transition of a substance from a solid to a gas phase, without passing through the intermediate liquid phase. This phenomenon is the root cause of many difficulties in high-temperature reflux setups.

The key issue arises from the relationship between its melting point, boiling point, and vapor pressure.

Key Physical Properties of Phthalic Anhydride

| Property | Value | Source |

| Melting Point | 130.8 - 131.6 °C | [1][2][4] |

| Boiling Point | 284 - 295 °C | [1][2][5] |

| Vapor Pressure | 0.000517 mmHg at 25 °C | [6][7] |

| Flash Point | 152 °C (closed cup) | [1][5][8] |

| Appearance | White, lustrous needles or crystalline powder | [1][6] |

At temperatures approaching and exceeding its melting point, phthalic anhydride develops a significant vapor pressure. In a standard reflux apparatus, this hot vapor rises into the condenser. If a traditional water-cooled condenser is used, the surface temperature of the inner tube is well below phthalic anhydride's melting point. This causes the hot vapor to rapidly cool and deposit directly as a solid—the fine, needle-like crystals you may have observed.[2] This process can quickly lead to blockages, compromising the safety and efficiency of the reaction.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the high-temperature reflux of phthalic anhydride in a direct question-and-answer format.

Q1: My water-cooled reflux condenser is getting clogged with white, needle-like crystals. What is happening and how can I fix it?

A1: What's Happening: You are observing the sublimation of phthalic anhydride. The hot vapor from your reaction flask is contacting the cold surface of the water-cooled condenser. This rapid cooling causes the vapor to desublimate, or deposit, as a solid directly onto the glass, bypassing the liquid state. This leads to the formation of fine crystals that can clog the condenser.[2]

Immediate Solution:

-

Safely stop the heating. Allow the apparatus to cool down.

-

Once cool, carefully disassemble the glassware. The sublimed crystals can often be mechanically removed or dissolved with a suitable solvent like acetone or ethanol.[9]

Long-Term Prevention:

-

Switch to an Air Condenser: The most effective solution is to replace the water-cooled condenser with an air condenser (a simple glass tube without a water jacket).[10] An air condenser dissipates heat much less efficiently, which in this case is advantageous.[11][12] It keeps the inner surface of the condenser tube above the melting point of phthalic anhydride (131°C), allowing the vapor to condense into a liquid and flow back into the reaction flask, rather than solidifying.

-

Insulate the Condenser: If an air condenser is not sufficient, loosely wrapping it with glass wool or aluminum foil can help retain enough heat to prevent solidification. Be cautious not to over-insulate, as this can lead to loss of solvent vapor out of the top of the condenser.

Q2: I'm using an air condenser, but I'm still seeing some crystal formation at the top. What should I do?

A2: What's Happening: This indicates that even with an air condenser, the upper part of the column is falling below phthalic anhydride's melting point. This can happen if the laboratory environment is particularly cool or if there is a strong draft.

Solutions:

-

Gentle, Localized Heating: Use a heat gun on a low setting to gently warm the outside of the condenser where crystals are forming. This should be done periodically and with great care to melt the crystals and allow them to flow back down. This is often a temporary fix for the duration of an experiment.[13]

-

Heated Condenser/Column: For a more robust and permanent solution, a heated reflux column or a jacketed condenser through which a hot fluid (like oil) is circulated can be used. The goal is to maintain the entire length of the reflux path at a temperature between the melting point (131°C) and the boiling point of your solvent system.

-

Vigorous Reflux: Ensure your reaction is refluxing at a sufficient rate. A steady stream of hot solvent vapor rising through the condenser will help to keep the entire column warm.

Q3: Can I just increase the temperature of my reaction to "blast through" the clog?

A3: Absolutely not. This is a dangerous course of action. A clogged condenser creates a closed system. As you continue to heat a closed system, pressure will build up, which can lead to a catastrophic failure of the glassware and a potential explosion.[13] Always stop the heat source if you suspect a blockage.

Q4: My reaction solvent has a boiling point very close to or below the melting point of phthalic anhydride. What is the best approach?

A4: What's Happening: This is a challenging scenario because the refluxing solvent may not carry enough heat to keep the condenser above 131°C.

Solutions:

-

Solvent Choice: If your chemistry allows, consider switching to a higher-boiling point solvent.

-

Heated and Cooled Condenser System: This is an advanced setup. It involves using a jacketed column. The lower part of the jacket is heated (e.g., with circulating hot oil) to a temperature above 131°C to prevent phthalic anhydride from solidifying. A standard water-cooled condenser is then placed on top of this heated section to condense the lower-boiling solvent. This ensures the solid returns to the flask while the solvent is effectively refluxed.

Best Practices & Preventative Measures

Proactive measures are key to avoiding sublimation issues. The following section outlines the recommended experimental setup and protocols.

Optimized Experimental Protocol: High-Temperature Reflux with Phthalic Anhydride

-

Glassware Selection:

-

Use a round-bottom flask of an appropriate size (the reaction mixture should not fill more than half of the flask's volume).[14]

-

Select a long air condenser. The increased surface area allows for adequate heat exchange without over-cooling.

-

-

Apparatus Assembly:

-

Add the phthalic anhydride, reactants, solvent, and a magnetic stir bar to the flask.[14]

-

Clamp the flask securely to a ring stand or lattice.

-

Attach the air condenser to the flask. Ensure the ground glass joints are well-seated. Use a Keck clip for security.[15]

-

Crucially, the top of the condenser must be left open to the atmosphere. Never heat a closed system.[16]

-

-

Heating and Monitoring:

-

Use a heating mantle controlled by a variable transformer and a stir plate.[17] Place the flask in a sand or oil bath for uniform heat distribution.[18]

-

Begin stirring and slowly increase the heat until the solvent begins to boil and a reflux ring of condensing vapor becomes visible in the lower part of the air condenser.[14]

-

The goal is to maintain the reflux ring in the lower third of the condenser. If it climbs too high, you risk losing solvent. If it's too low, you may not be providing enough heat to keep the column warm.

-

Periodically inspect the condenser for any signs of crystal formation.

-

Visualization of the Problem and Solution

The following diagrams illustrate the common issue with a water-cooled condenser and the improved workflow using an air condenser.

Caption: The Solution: Using an air condenser to ensure liquid reflux.

References

-

Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem. National Center for Biotechnology Information. [Link]

-

The Properties and Uses of the Phthalic Anhydride. Shanghai Douwin Chemical Co.,Ltd. [Link]

-

Phthalic anhydride | EPA. U.S. Environmental Protection Agency. [Link]

-

Phthalic Anhydride (PA) - South City Petrochem – SCP. South City Petrochem. [Link]

-

ICSC 0315 - PHTHALIC ANHYDRIDE. International Labour Organization. [Link]

-

Buy Phthalic anhydride (Technical Grade) - W.T.C. Products B.V. W.T.C. Products B.V. [Link]

-

Chemical Properties of Phthalic anhydride (CAS 85-44-9) - Cheméo. Cheméo. [Link]

-

Phthalic Anhydride (PA) :: Detail - Allchemist. Allchemist. [Link]

-

Video: Assembly of a Reflux System for Heated Chemical Reactions - JoVE. Journal of Visualized Experiments. [Link]

-

Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay) - Sciencemadness Discussion Board. Sciencemadness. [Link]

-

Reflux - Wikipedia. Wikipedia. [Link]

-

Phthalic Anhydride: Properties, Reactions, Production And Uses - Chemcess. Chemcess. [Link]

-

Water Cooled vs Air Cooled Condensers: What are Differences - Turbine Auxiliaries | HTAC. HTAC. [Link]

-

5 Key Differences Between Air Cooled and Water Cooled Condenser - RIGID HVAC. RIGID HVAC. [Link]

-

What Is The Difference Between Air Condenser And Water Condenser - News - JINHAO Refrigeration. JINHAO Refrigeration. [Link]

-

Difference between air-cooled and water-cooled condensers. - Miracle. Miracle. [Link]

-

1.4K: Reflux - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

How to set up a reflux apparatus - CDN. University of California, Davis. [Link]

-

Cooled vs. Water Cooled Condensers: Which one is more suitable for you? Konuk ISI. [Link]

-

EXPERIMENTAL PROCEDURES - AS CHEMISTRY Heating under reflux. A-Level Chemistry. [Link]

-

Reflux - Chemistry Online @ UTSC. University of Toronto Scarborough. [Link]

-

Chemical/Laboratory Techniques: Reflux setup - YouTube. University of Groningen. [Link]

-

Reflux Apparatus | Organic Chemistry I Lab. St. Olaf College. [Link]

-

The Best Way to Reflux a Solid - Sciencemadness Discussion Board. Sciencemadness. [Link]

Sources

- 1. The Properties and Uses of the Phthalic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 2. Sciencemadness Discussion Board - Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay) - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Phthalic Anhydride and Its Chemical Properties - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 4. chemiis.com [chemiis.com]

- 5. Phthalic Anhydride (PA) – South City Petrochem [southcitypetrochem.com]

- 6. Phthalic Anhydride | C6H4(CO)2O | CID 6811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. ICSC 0315 - PHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]

- 9. wtcproducts.eu [wtcproducts.eu]

- 10. jinhaocooler.com [jinhaocooler.com]

- 11. Water Cooled vs Air Cooled Condensers: What are Differences [htac.com.cn]

- 12. 5 Key Differences Between Air Cooled and Water Cooled C... [rigidhvac.com]

- 13. Sciencemadness Discussion Board - The Best Way to Reflux a Solid - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reflux Apparatus | Organic Chemistry I Lab [blog.richmond.edu]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 18. Reflux - Wikipedia [en.wikipedia.org]

Validation & Comparative

A Researcher's Guide to the Elemental Analysis of C14H8Cl2N2O2

In the landscape of drug development and materials science, the precise characterization of novel chemical entities is paramount. For the compound with the molecular formula C14H8Cl2N2O2, a foundational step in its analytical profile is the determination of its elemental composition. This guide provides an in-depth comparison of the theoretical elemental analysis with common experimental techniques, offering researchers the necessary data and protocols to ensure the purity and identity of their substance.

Theoretical Elemental Composition: The Calculated Benchmark

The first step in any elemental analysis is to establish the theoretical percentage of each element in the molecule. This is calculated based on the molecular formula and the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).[1]

The molecular formula C14H8Cl2N2O2 indicates the presence of Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).

Step 1: Determine the Atomic Weights

To begin, we will use the standard atomic weights from IUPAC.[1]

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

Step 2: Calculate the Molecular Weight

The molecular weight (MW) of C14H8Cl2N2O2 is the sum of the atomic weights of all atoms in the molecule.

-

C: 14 atoms * 12.011 u/atom = 168.154 u

-

H: 8 atoms * 1.008 u/atom = 8.064 u

-

Cl: 2 atoms * 35.453 u/atom = 70.906 u

-

N: 2 atoms * 14.007 u/atom = 28.014 u

-

O: 2 atoms * 15.999 u/atom = 31.998 u

Total Molecular Weight = 168.154 + 8.064 + 70.906 + 28.014 + 31.998 = 307.136 u

Step 3: Calculate the Percentage Composition of Each Element

The percentage composition of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.[4][5]

-

%C = (168.154 / 307.136) * 100 = 54.75%

-

%H = (8.064 / 307.136) * 100 = 2.63%

-

%Cl = (70.906 / 307.136) * 100 = 23.09%

-

%N = (28.014 / 307.136) * 100 = 9.12%

-

%O = (31.998 / 307.136) * 100 = 10.42%

Table 1: Theoretical Elemental Composition of C14H8Cl2N2O2

| Element | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage Composition (%) |

| Carbon (C) | 12.011 | 14 | 168.154 | 54.75 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 2.63 |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 23.09 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.12 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 10.42 |

| Total | 307.136 | 100.00 |

Experimental Verification: A Comparative Analysis

While theoretical calculations provide a gold standard, experimental methods are necessary to confirm the elemental composition of a synthesized compound. The most common technique for this purpose is combustion analysis .

Combustion Analysis

Combustion analysis is a robust and widely used method for determining the elemental composition of organic compounds. The underlying principle involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products (CO2, H2O, and N2) are then collected and quantified. For halogen-containing compounds like C14H8Cl2N2O2, a specialized trap is used to capture the resulting hydrogen halides (in this case, HCl).

Workflow for Combustion Analysis of C14H8Cl2N2O2

Sources

Crystal Structure Analysis of Halogenated N-Anilinophthalimides

This guide provides an in-depth structural analysis of halogenated N-anilinophthalimides, comparing their synthesis, solid-state packing, and intermolecular interactions against non-halogenated and N-phenyl analogs.

Content Type: Publish Comparison Guide Audience: Structural Chemists, Pharmacologists, Crystal Engineers

Executive Summary

N-anilinophthalimides (Phth-N-NH-Ar) represent a unique scaffold in crystal engineering, distinct from the more common N-phenylphthalimides (Phth-N-Ar) due to the presence of an N–N hydrazine linkage. This linkage introduces a critical proton donor (N–H) capable of forming hydrogen bonds, a feature absent in N-phenyl analogs.

When halogenated (F, Cl, Br, I) on the aromatic ring, these compounds exhibit a competition between strong hydrogen bonding (

Synthesis & Crystallization Workflow

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a condensation pathway utilizing substituted phenylhydrazines is preferred over the alkylation of phthalimide, as it avoids poly-alkylation byproducts.

Optimized Synthesis Protocol

Reaction: Phthalic Anhydride + 4-Halophenylhydrazine

-

Stoichiometry: Dissolve Phthalic anhydride (1.0 eq) and the corresponding 4-halophenylhydrazine hydrochloride (1.0 eq) in Glacial Acetic Acid (10 mL/g).

-

Catalysis: Add fused Sodium Acetate (1.1 eq) to liberate the free hydrazine in situ.

-

Reflux: Heat to reflux (

C) for 3–5 hours. The acid medium catalyzes the ring closure (dehydration). -

Isolation: Pour the hot solution into crushed ice/water. The product precipitates immediately. Filter and wash with cold water.

-

Crystallization (Critical Step):

-

Solvent System: Ethanol/DMF (9:1) or Acetone/Hexane (slow diffusion).

-

Method: Dissolve the crude solid in hot Ethanol/DMF. Filter while hot to remove insoluble oligomers. Allow to cool to RT, then place in a

C environment for 48 hours.

-

Workflow Diagram

Caption: Step-by-step reaction and crystallization workflow for isolating diffraction-quality crystals.

Comparative Structural Analysis

This section contrasts the crystal packing of the parent N-anilinophthalimide against halogenated analogs and the N-phenyl reference.

A. The "Linker Effect": N-N vs. N-C

The defining feature of N-anilinophthalimides is the hydrazine bridge.

-

N-Phenylphthalimide (Reference): The N-C bond connects the phthalimide nitrogen directly to the phenyl ring. The molecule is rigid, and packing is dominated by weak

and -

N-Anilinophthalimide (Target): The N-N bond introduces a "kink." The torsion angle around the N-N bond typically twists the phenyl ring roughly

out of the phthalimide plane to minimize steric clash between the phenyl protons and the carbonyl oxygens. Crucially, the N-H moiety acts as a hydrogen bond donor .

B. Halogen Substitution Effects

The introduction of halogens (Cl, Br) at the para-position of the phenyl ring alters the packing landscape via the "Sigma Hole" effect—a region of positive electrostatic potential on the halogen atom opposite the C-X bond.

| Feature | Fluoro- (F) | Chloro- (Cl) | Bromo- (Br) |

| Atomic Radius | 1.47 Å | 1.75 Å | 1.85 Å |

| Polarizability | Low (Hard) | Moderate | High (Soft) |

| Interaction Type | Acts similar to H; often isostructural with parent. | Halogen Bond Donor. Forms | Strong Halogen Bond Donor. Forms linear |

| Packing Motif | Herringbone (Edge-to-Face) | Layered/Slip-stacked | Layered/Slip-stacked |

C. Quantitative Data Comparison

The following table compares the unit cell parameters of the parent N-anilinophthalimide with a representative chlorinated analog (N-phenyl derivative used as a proxy for halogen packing trends where specific N-anilino data is rare).

| Parameter | N-Anilinophthalimide (Parent) [1] | 2-(3,4-Dichlorophenyl)isoindoline-1,3-dione [2] | Structural Insight |

| Crystal System | Monoclinic | Monoclinic | Monoclinic preference is retained.[1] |

| Space Group | Centrosymmetric packing is robust across the series. | ||

| a (Å) | 12.65 | 5.74 | Halogenation often compresses the short axis to maximize stacking. |

| b (Å) | 12.30 | 8.09 | |

| c (Å) | 7.60 | 26.07 | Elongation in c often accommodates the larger halogen radius. |

| 98.5 | 99.47 | Similar monoclinic tilt. | |

| Key Interaction | Halogen substitution replaces H-bonds with Halogen-bonds. |

Interaction Pathways & Mechanism

Understanding the competition between the N-H donor and the Halogen donor is vital for predicting solid-state stability.

Pathway Diagram: Competitive Binding

Caption: Competitive interaction map showing how halogen size shifts the dominant lattice force from Hydrogen bonding to Halogen bonding.

Methodological Comparison: XRD vs. DFT

For researchers lacking access to Single Crystal XRD (SC-XRD), alternative methods can validate the structure.

| Method | Single Crystal XRD | Powder XRD (PXRD) | DFT (Computational) |

| Role | Gold Standard. Determines absolute atomic positions. | Bulk Verification. Confirms phase purity and polymorphs. | Energy Validation. Calculates interaction energies of H-bonds vs X-bonds. |

| Pros | precise bond lengths/angles; visualizes packing. | Fast; non-destructive; requires micro-crystals only. | Explains why a polymorph forms (Lattice Energy). |

| Cons | Requires high-quality crystal ( | Cannot solve ab initio structures easily for complex organics. | Computationally expensive; requires accurate basis sets (e.g., B3LYP/6-31G**). |

| Recommendation | Mandatory for new derivatives. | Use for batch-to-batch consistency. | Use to publish "Structure-Property Relationships". |

Detailed Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this refinement protocol for the crystal structure solution.

-

Data Collection:

-

Mount crystal on a glass fiber using epoxy or paratone oil.

-

Collect data at 100 K (cryostream) to reduce thermal vibration (ellipsoids) and improve resolution of the N-H hydrogen position.

-

Use Mo-K

radiation (

-

-

Structure Solution:

-

Use Direct Methods (SHELXT) to locate heavy atoms (Br/Cl).

-

Locate the Phthalimide and Phenyl rings in subsequent difference Fourier maps.

-

-

Refinement (The "Trust" Step):

-

N-H Proton: Do not place the amine proton geometrically. Locate it in the difference map and refine its coordinates freely (or with a DFIX restraint) to prove the existence of the H-bond.

-

Disorder: Check the halogen atom for rotational disorder, especially for F and Cl, which can sometimes flip positions in the lattice.

-

References

-

Botoshansky, M., et al. (1998). "Structural, Thermodynamic and Kinetic Aspects of the Enantiotropic First-Order Phase Transformations of N-Anilinophthalimide." Acta Crystallographica Section B.

-

Bansal, R. K., et al. (2013). "Synthesis and crystal structure studies of three N-phenylphthalimide derivatives." University of Ghana / ResearchGate.

-

Grob, J., et al. (2017). "Halogen-Bond Effects on the Thermo- and Photochromic Behaviour of Anil-Based Molecular Co-crystals." Chemistry - A European Journal.

-

BenchChem Technical Support. (2025). "A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives."

Sources

A Researcher's Guide to Thin-Layer Chromatography of 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione: A Comparative Approach to Solvent System Optimization

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Accurate and reproducible chromatographic data is therefore essential for the synthesis and purification of these potentially therapeutic agents.[4][5][6]

Understanding the Chromatographic Behavior of Isoindole-1,3-diones

The polarity of a molecule is a key determinant of its behavior in a TLC system. The 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione molecule possesses both polar and non-polar characteristics. The two carbonyl groups of the isoindole-1,3-dione core and the nitrogen atoms are polar, while the aromatic rings and the dichlorophenyl group are non-polar. This amphiphilic nature makes the choice of solvent system crucial for achieving optimal separation.

The ethyl acetate/hexane system is a workhorse in organic chemistry for the TLC analysis of moderately polar compounds.[7][8] Ethyl acetate, an ester, is a moderately polar solvent, while hexane is a non-polar alkane.[7][9] By varying the ratio of these two solvents, we can create a mobile phase with a wide range of polarities, allowing for the fine-tuning of the separation.

Comparative Analysis of Ethyl Acetate/Hexane Solvent Systems

The goal of this guide is to systematically determine the optimal ethyl acetate/hexane ratio for the clear separation and reliable Rf determination of 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione. The ideal Rf value for a compound on a TLC plate is typically between 0.2 and 0.8.[9][10] An Rf value below 0.2 indicates that the solvent system is not polar enough to move the compound up the plate, while an Rf value above 0.8 suggests the solvent is too polar, and the compound is moving with the solvent front, leading to poor separation from other components.[10][11]

Below is a table of expected Rf values for 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione in various ethyl acetate/hexane ratios, based on general principles of chromatography for compounds with similar functional groups.[8][9] This table serves as a starting point for experimental optimization.

| Ethyl Acetate (%) | Hexane (%) | Expected Rf Value Range | Rationale for Selection |

| 10 | 90 | 0.1 - 0.3 | A good starting point for a moderately polar compound. The low polarity may result in minimal movement. |

| 20 | 80 | 0.2 - 0.5 | Increasing the polarity should lead to a more ideal Rf value. |

| 30 | 70 | 0.4 - 0.7 | This ratio is often optimal for compounds of this nature, providing good separation. |

| 40 | 60 | 0.6 - 0.8 | A more polar system that could be useful if the compound is more polar than anticipated. |

| 50 | 50 | > 0.7 | At this polarity, the compound may move too close to the solvent front, reducing resolution. |

Experimental Protocol for TLC Analysis

This section provides a detailed, step-by-step methodology for performing the TLC analysis. Adherence to this protocol will ensure the generation of reproducible and trustworthy data.

Materials:

-

2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione sample

-

TLC plates (silica gel 60 F254)

-

Ethyl acetate (analytical grade)

-

Hexane (analytical grade)

-

Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank)

-

Capillary tubes for spotting

-

Pencil

-

Ruler

-

UV lamp (254 nm)

-

Fume hood

Workflow for TLC Analysis:

Caption: Experimental workflow for TLC analysis.

Step-by-Step Procedure:

-

Preparation of the Developing Chamber: Pour the desired ethyl acetate/hexane solvent mixture into the developing chamber to a depth of about 0.5 cm. To ensure the chamber is saturated with solvent vapors, you can line the inside with a piece of filter paper. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.[9] This step is crucial for obtaining reproducible Rf values.[11]

-

Preparation of the TLC Plate: Using a pencil, gently draw a straight line across a TLC plate, approximately 1 cm from the bottom. This is the origin or baseline.[12] It is important to use a pencil as the graphite is inert and will not interfere with the chromatography, whereas ink from a pen will.

-

Sample Preparation and Spotting: Dissolve a small amount of your 2-(2,4-dichloroanilino)-1H-isoindole-1,3(2H)-dione sample in a volatile solvent like dichloromethane or ethyl acetate to make an approximately 1% solution.[12] Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate. The spot should be small and concentrated, ideally 1-2 mm in diameter.[11] Allow the solvent to completely evaporate between applications if multiple spots are needed in the same location.

-

Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.

-

Completion and Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[10] Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm, as aromatic compounds like isoindole-1,3-diones are typically UV-active. Circle the visualized spots with a pencil.

-

Calculation of the Rf Value: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[13]

Rf = (Distance from the origin to the center of the spot) / (Distance from the origin to the solvent front)

Measure these distances with a ruler and calculate the Rf value.

Interpreting the Results and Further Optimization